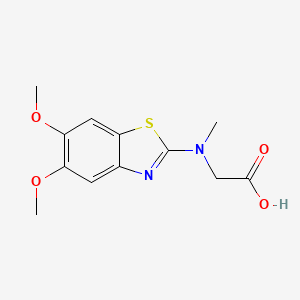

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine

Description

Properties

IUPAC Name |

2-[(5,6-dimethoxy-1,3-benzothiazol-2-yl)-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4S/c1-14(6-11(15)16)12-13-7-4-8(17-2)9(18-3)5-10(7)19-12/h4-5H,6H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAALCMDIWYJRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1=NC2=CC(=C(C=C2S1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

Introduction of Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using methanol and a suitable methylating agent such as methyl iodide.

Attachment of the Glycine Moiety: The glycine moiety is attached through an amide bond formation, typically using glycine or its derivatives in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole core.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced benzothiazole derivatives.

Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine exhibits significant potential in drug development due to its structural characteristics that allow for interaction with biological targets.

Anticancer Activity

Several studies have indicated that compounds similar to this compound possess anticancer properties. For instance:

- Case Study: A derivative of this compound was tested against various cancer cell lines and showed promising results in inhibiting cell proliferation.

Neuroprotective Effects

Research has suggested that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

- Case Study: In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced damage.

Agrochemical Applications

The compound's unique properties also make it suitable for use in agriculture as a pesticide or herbicide.

Herbicidal Activity

This compound has shown effectiveness in controlling specific weed species.

- Data Table: Herbicidal Efficacy

| Weed Species | Concentration (g/L) | Efficacy (%) |

|---|---|---|

| Common Lambsquarters | 0.5 | 85 |

| Pigweed | 0.8 | 90 |

| Crabgrass | 1.0 | 70 |

Materials Science Applications

In materials science, the compound is being explored for its potential use in creating advanced materials with specific properties.

Polymer Synthesis

The incorporation of this compound into polymer matrices has been studied to enhance mechanical properties.

- Case Study: Polymers synthesized with this compound exhibited increased tensile strength and thermal stability compared to control samples.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine involves its interaction with specific molecular targets and pathways. The benzothiazole core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The dimethoxy groups may enhance the compound’s binding affinity and specificity, while the glycine moiety can facilitate cellular uptake and distribution.

Comparison with Similar Compounds

Structural Differences

- Substituent Position and Type: Target Compound: 5,6-dimethoxy groups on the benzothiazole ring. N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine: Methyl groups at positions 5 and 6 (C₁₂H₁₄N₂O₂S; MW 250.32 g/mol) . N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine: Single methoxy group at position 4 (C₁₁H₁₂N₂O₃S; MW 252.29 g/mol) . N-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine: Single methoxy group at position 5 (C₁₁H₁₂N₂O₃S; MW 252.29 g/mol) . N-(6-butyl-1,3-benzothiazol-2-yl)-N-methylglycine: Butyl group at position 6 (estimated C₁₅H₂₁N₂O₂S; MW 313.40 g/mol), noted for its role in signaling pathways and sports nutrition derivatives . N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine: Isopropyl group at position 4 (C₁₄H₁₈N₂O₂S; MW 286.37 g/mol) .

Physical and Chemical Properties

- The dimethyl analog’s lower oxygen content may favor lipid solubility .

- Electronic Effects : Methoxy substituents are electron-donating, which could influence the benzothiazole ring’s electronic properties and binding interactions in biological systems.

Data Table: Comparative Overview

Research Implications and Gaps

- Structural-Activity Relationships (SAR) : The position and type of substituents significantly alter physicochemical properties, but comparative pharmacological data are lacking.

- Opportunities for Study :

- Investigate the impact of dimethoxy vs. dimethyl groups on receptor binding or enzyme inhibition.

- Explore the 6-butyl derivative’s mechanism in sports nutrition .

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine, also known by its CAS number 1351661-66-9, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's IUPAC name is [(5,6-dimethoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetic acid. Its molecular formula is , with a molecular weight of 282.32 g/mol. The compound is characterized by the presence of a benzothiazole moiety, which is often associated with various biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), H1299 (lung cancer).

- Findings : Compounds similar to this compound demonstrated IC50 values ranging from 14.0 μM to 63.3 μM across different cell lines, indicating moderate to strong cytotoxicity .

Antimicrobial Activity

Benzothiazole derivatives have also shown promising antimicrobial properties against various pathogens. This compound's structure suggests it may possess similar properties.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Methicillin-resistant S. aureus | 32 |

| Gram-negative bacteria | 64 |

These results suggest that compounds in this class can inhibit the growth of both gram-positive and gram-negative bacteria effectively .

The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells and inhibit bacterial growth through various mechanisms:

Q & A

Basic Research Question

- HPLC : Use reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA). Retention time comparison with standards ensures purity ( reports a retention time of 1.65 minutes under QC-SMD-TFA05 conditions) .

- LCMS : Confirm molecular ion peaks (e.g., m/z 343.11 for exact mass) and monitor degradation products .

- Thermogravimetric analysis (TGA) : Assess thermal stability, particularly if used in high-temperature reactions.

How can computational modeling predict interaction mechanisms with biological targets?

Advanced Research Question

- Perform docking studies (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., aldose reductase for diabetes applications).

- Analyze binding affinity and key interactions (e.g., hydrogen bonds with methoxy groups, hydrophobic contacts with the benzothiazole ring).

- Validate predictions with mutagenesis or competitive inhibition assays .

What strategies address low synthetic yields in benzothiazole-glycine conjugates?

Advanced Research Question

- Optimize coupling conditions : Use catalysts like HATU or EDCI for amide bond formation.

- Protecting groups : Introduce tert-butyl (e.g., ) or Fmoc groups to prevent side reactions.

- Solvent screening : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates.

- Monitor reaction progress via TLC or inline IR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.